molecular formula C26H34O8 B1254215 Acremolactone A

Acremolactone A

Cat. No. B1254215
M. Wt: 474.5 g/mol
InChI Key: AIDBYRCMBCUHKZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acremolactone A is a natural product found in Acremonium rutilum with data available.

Scientific Research Applications

Structural and Stereochemical Analysis

Acremolactone A has been a subject of interest due to its novel structural characteristics. The compound was analyzed through chemical degradation, leading to the identification of its stereostructure. The configurational assignment of all asymmetric carbons in Acremolactone A was achieved, enabling the establishment of its stereostructure. This detailed analysis highlights the complexity and uniqueness of Acremolactone A's structure, making it a compound of interest for further scientific investigations (Sassa et al., 2004).

Plant Growth Inhibition

Research has also demonstrated the plant growth inhibitory activity of Acremolactone A. Studies involving the related compounds, Acremolactones B and C, isolated from the same producing organism, Acremonium roseum I4267, revealed that these compounds, particularly Acremolactone B, exhibited notable plant growth inhibitory activity. This finding suggests potential applications of Acremolactone A and its related compounds in the agricultural sector, specifically in the management of plant growth (Sassa, Ooi & Kinoshita, 2004).

Relation to Fungal Bislactones

Acremolactone A is related to other fungal bislactones, such as acremonol and acremodiol. These compounds are part of a larger family of bislactones, known for their antibacterial properties. The structural elucidation and biosynthetic studies of these compounds reveal that they are polyketides, highlighting the diversity and biological significance of bislactones in nature (Berg et al., 2002).

Challenges in Structural Elucidation

The structural analysis and configurational assignments of bislactones, including those related to Acremolactone A, can be challenging. Innovative methods such as GIAO NMR calculations have been explored to overcome these challenges. This approach has been used to predict the configuration of new natural products and has shown potential, despite some limitations. The antimicrobial activities of these compounds further underline their significance in medicinal and biological research (Knowles et al., 2021).

properties

Product Name

Acremolactone A

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

7-hydroxy-3-[(E)-1-hydroxy-2-methylhex-2-enyl]-12-(2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl)-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one

InChI

InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+

InChI Key

AIDBYRCMBCUHKZ-MDWZMJQESA-N

Isomeric SMILES

CCC/C=C(\C)/C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O

Canonical SMILES

CCCC=C(C)C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O

synonyms

acremolactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acremolactone A
Reactant of Route 2
Acremolactone A
Reactant of Route 3
Acremolactone A
Reactant of Route 4
Acremolactone A
Reactant of Route 5
Acremolactone A
Reactant of Route 6
Acremolactone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.